molecular formula C20H30N2O3 B11061221 4-[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one

4-[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B11061221
M. Wt: 346.5 g/mol
InChI Key: MZOBQPFPUISPAG-UHFFFAOYSA-N
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Description

4-[4-(PIPERIDINOCARBONYL)PIPERIDINO]-1-OXASPIRO[45]DEC-3-EN-2-ONE is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(PIPERIDINOCARBONYL)PIPERIDINO]-1-OXASPIRO[4.5]DEC-3-EN-2-ONE typically involves multiple steps. One common method starts with the preparation of the piperidinocarbonyl intermediate, which is then reacted with a piperidine derivative under controlled conditions to form the final spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-[4-(PIPERIDINOCARBONYL)PIPERIDINO]-1-OXASPIRO[4.5]DEC-3-EN-2-ONE undergoes various types of chemical reactions including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible with reagents such as sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically produces an alcohol.

Scientific Research Applications

4-[4-(PIPERIDINOCARBONYL)PIPERIDINO]-1-OXASPIRO[4.5]DEC-3-EN-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(PIPERIDINOCARBONYL)PIPERIDINO]-1-OXASPIRO[4.5]DEC-3-EN-2-ONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidinopiperidine: A simpler piperidine derivative with similar structural features.

    1-(PIPERIDIN-4-YLCARBONYL)PIPERIDINE: Another piperidine-based compound with comparable chemical properties.

Uniqueness

4-[4-(PIPERIDINOCARBONYL)PIPERIDINO]-1-OXASPIRO[4.5]DEC-3-EN-2-ONE is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in various fields of research and industry.

Properties

Molecular Formula

C20H30N2O3

Molecular Weight

346.5 g/mol

IUPAC Name

4-[4-(piperidine-1-carbonyl)piperidin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C20H30N2O3/c23-18-15-17(20(25-18)9-3-1-4-10-20)21-13-7-16(8-14-21)19(24)22-11-5-2-6-12-22/h15-16H,1-14H2

InChI Key

MZOBQPFPUISPAG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=CC(=O)O2)N3CCC(CC3)C(=O)N4CCCCC4

Origin of Product

United States

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